molecular formula C9H20N2O2S2 B1681949 t-Boc-Cystamine CAS No. 485800-26-8

t-Boc-Cystamine

Cat. No.: B1681949
CAS No.: 485800-26-8
M. Wt: 252.4 g/mol
InChI Key: XGHNLHVZHBSTHO-UHFFFAOYSA-N
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Description

t-Boc-Cystamine, also known as tert-butyl (2-((2-aminoethyl)disulfanyl)ethyl)carbamate, is a derivative of cystamine. It is widely used in biotechnology and molecular biology applications as a crosslinker. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions .

Mechanism of Action

Target of Action

t-Boc-Cystamine, also known as Mono-BOC-cystamine, is a tert-butyloxycarbonyl (BOC) derivative of cystamine . It is primarily used as a crosslinker in biotechnology and molecular biology applications . The primary targets of this compound are proteins that can be crosslinked, particularly those involved in the formation of antibody-drug conjugates (ADCs) .

Mode of Action

This compound interacts with its targets through a process known as crosslinking . This involves the formation of covalent bonds between the this compound and the target protein, which can alter the protein’s structure and function . The disulfide chain in this compound allows it to be easily cleaved, enabling the removal of the tagging residue when desired .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific proteins it targets. In the context of adcs, this compound plays a crucial role in linking the antibody to the cytotoxic drug . This allows the drug to be specifically delivered to cells expressing the antigen recognized by the antibody, thereby enhancing the selectivity and efficacy of the treatment .

Result of Action

The primary result of this compound’s action is the formation of crosslinks between proteins, particularly in the context of ADCs . This can enhance the therapeutic efficacy of the drugs by ensuring their delivery to the intended target cells . In addition, the cleavable nature of this compound allows for the controlled release of the drug, further contributing to the effectiveness of the treatment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of crosslinking can be affected by the presence of other reactive molecules, the pH of the environment, and the temperature . .

Biochemical Analysis

Biochemical Properties

t-Boc-Cystamine interacts with various enzymes, proteins, and other biomolecules. It is involved in the epoxy/thiol-ene photopolymerization technique . The nature of these interactions is largely dependent on the local redox environment .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to inhibit transglutaminase activity, which can lead to changes in gene expression . The exact binding interactions with biomolecules and the specifics of enzyme inhibition or activation are still being studied.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-Cystamine typically involves the protection of cystamine with a tert-butyloxycarbonyl group. The process begins with the reaction of cystamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: t-Boc-Cystamine undergoes various chemical reactions, including:

    Oxidation: The disulfide bond in this compound can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The Boc protecting group can be removed under acidic conditions to expose the amino group.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Free amino groups.

Scientific Research Applications

t-Boc-Cystamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: t-Boc-Cystamine is unique due to its specific structure, which includes a Boc protecting group. This makes it particularly useful in applications where selective protection of amino groups is required. Its stability and reactivity under specific conditions make it a valuable tool in both chemical synthesis and biological research.

Properties

IUPAC Name

tert-butyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S2/c1-9(2,3)13-8(12)11-5-7-15-14-6-4-10/h4-7,10H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHNLHVZHBSTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2S2
Record name Mono-BOC-cystamine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Mono-BOC-cystamine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001030317
Record name Mono-BOC-cystamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485800-26-8
Record name t-Boc-cystamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0485800268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mono-BOC-cystamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{2-[(2-aminoethyl)disulfanyl]ethyl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name T-Boc-cystamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LN7QV4A5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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